molecular formula C11H17N3O3 B2861882 N-(2,4-diethoxypyrimidin-5-yl)propionamide CAS No. 1448053-10-8

N-(2,4-diethoxypyrimidin-5-yl)propionamide

Cat. No. B2861882
CAS RN: 1448053-10-8
M. Wt: 239.275
InChI Key: NCNUOHAFMIFFHH-UHFFFAOYSA-N
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Description

“N-(2,4-diethoxypyrimidin-5-yl)propionamide” is likely a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have diverse roles in biochemistry, including serving as the basis for the nucleic acids, DNA and RNA .


Synthesis Analysis

The synthesis of related compounds often involves various starting materials and conditions. For example, 2-Hydroxy-N-(pyridin-4-yl)benzamide was synthesized from salicylic acid and 4-aminopyridine with triethylamine as a catalyst, achieving high yields under mild conditions .


Molecular Structure Analysis

The molecular structure of compounds similar to “N-(2,4-diethoxypyrimidin-5-yl)propionamide” has been extensively studied. For instance, the crystal structure of N-hydroxypropanamide revealed a three-dimensional hydrogen-bonded framework .


Chemical Reactions Analysis

The chemical reactions involving compounds related to “N-(2,4-diethoxypyrimidin-5-yl)propionamide” are diverse. For peptide synthesis, N-Hydroxyamide-containing heterocycles were used as additives to prevent racemization and improve yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds similar to “N-(2,4-diethoxypyrimidin-5-yl)propionamide” are influenced by their molecular structure. The crystal hydrates of sodium and potassium 1-(carboxy)-1-(N-methylamide)-2-(3’,5’-di-tert-butyl)-4-hydroxyphenyl)-propionates showed properties dependent on their concentration .

Scientific Research Applications

Synthesis and Derivative Formation

  • The synthesis of 5-amino-4-iodopyrimidine labeled with either carbon-14 or stable isotopes carbon-13 and nitrogen-15, starting from commercially available labeled diethylmalonate and formamide, showcases a method for preparing compounds for carbon–nitrogen and carbon–carbon bond formations. This approach highlights the utility of pyrimidine derivatives in radiolabeling for research applications (Latli et al., 2008).

  • The creation of 2-ethyl-4, 6-dihydroxypyrimidine through a reaction involving propionitrile, hydrogen chloride, free ammonia, and sodium methoxide demonstrates a synthetic pathway that could be relevant for modifying N-(2,4-diethoxypyrimidin-5-yl)propionamide for various scientific applications (Ou Chun, 2003).

Medicinal Chemistry and Biological Assays

  • A study on substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides identified potent Src/Abl kinase inhibitors with excellent antiproliferative activity against hematological and solid tumor cell lines, highlighting the therapeutic potential of pyrimidine derivatives in oncology (Lombardo et al., 2004).

  • The development of 5-aminopyrazole-4-carboxamide as an alternative scaffold for creating selective inhibitors of calcium-dependent protein kinase-1 from Toxoplasma gondii and Cryptosporidium parvum showcases the application of pyrimidine analogs in developing antiparasitic agents (Zhang et al., 2014).

properties

IUPAC Name

N-(2,4-diethoxypyrimidin-5-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-4-9(15)13-8-7-12-11(17-6-3)14-10(8)16-5-2/h7H,4-6H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNUOHAFMIFFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CN=C(N=C1OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-diethoxypyrimidin-5-yl)propionamide

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